molecular formula C10H13Cl3N2O2S B2629149 1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride CAS No. 1353966-37-6

1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride

Cat. No.: B2629149
CAS No.: 1353966-37-6
M. Wt: 331.64
InChI Key: HSCNKSGKESADQR-UHFFFAOYSA-N
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Description

1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H13Cl3N2O2S. It is known for its unique structure, which includes a piperazine ring substituted with a 2,4-dichlorophenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperazine derivatives .

Scientific Research Applications

1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dichlorophenyl)piperazine hydrochloride
  • 1-(2,5-Dichlorophenyl)sulfonyl)piperazine hydrochloride
  • 1-(2,4-Dimethylphenyl)sulfonyl)piperazine hydrochloride

Uniqueness

1-((2,4-Dichlorophenyl)sulfonyl)piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonylpiperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O2S.ClH/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCNKSGKESADQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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